2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate
Description
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic chromene derivative featuring a dimethylcarbamate ester at the 7-position, a phenyl group at the 3-position, and a methyl group at the 2-position of the chromen-4-one core. Chromene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-diabetic properties . The dimethylcarbamate moiety enhances metabolic stability compared to ester analogs, as carbamates are less susceptible to hydrolysis .
Properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-17(13-7-5-4-6-8-13)18(21)15-10-9-14(11-16(15)23-12)24-19(22)20(2)3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGNWNPKQIOMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It may be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Target vs. Compound A (Acetate Analog)
- The replacement of the acetate group (Compound A) with dimethylcarbamate (Target) increases molecular weight by ~69 g/mol and reduces hydrolysis susceptibility. Carbamates exhibit slower enzymatic degradation compared to esters, enhancing bioavailability .
- The phenyl group at position 3 in both compounds contributes to π-π stacking interactions, but the dimethylcarbamate in the Target may improve binding specificity in hydrophobic pockets .
Target vs. Compound B (Methoxyphenoxy Derivative)
- This contrasts with the Target’s simpler phenyl group, which prioritizes lipophilicity .
- The methoxyphenoxy group in Compound B may reduce membrane permeability compared to the Target’s phenyl group, impacting pharmacokinetics .
Target vs. Compound C (Trifluoromethyl/Diethylcarbamate Analog)
- This could enhance binding to targets requiring electronegative interactions .
- The diethylcarbamate in Compound C increases steric bulk compared to the Target’s dimethylcarbamate, possibly affecting metabolic clearance rates .
Research Findings and Implications
- Anti-Diabetic Potential: Chromene derivatives with electron-donating groups (e.g., methoxy) exhibit improved anti-diabetic activity in vitro, as seen in related compounds like 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime . The Target’s dimethylcarbamate may similarly modulate enzyme targets like α-glucosidase.
- Metabolic Stability : Carbamate-containing compounds (Target, Compound B) show prolonged half-lives in preclinical studies compared to ester analogs (Compound A) due to resistance to esterase-mediated hydrolysis .
- Electron Effects : The trifluoromethyl group in Compound C demonstrates how electronegative substituents can enhance binding affinity to hydrophobic enzyme pockets, a strategy applicable to optimizing the Target’s derivatives .
Biological Activity
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is a compound belonging to the class of coumarin derivatives, which have been widely studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, often involving the reaction of a substituted phenol with an appropriate carbamate precursor. The synthesis typically requires careful control of reaction conditions to ensure optimal yields and purity.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission .
- Antioxidant Activity : Coumarin derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells. This activity is vital for protecting cellular components from damage .
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties by modulating the expression of inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| AChE Inhibition | 10.4 | |
| BChE Inhibition | 7.7 | |
| Antioxidant Activity | Not specified | |
| Anti-inflammatory Activity | Moderate |
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
